molecular formula C10H14FNO B13041107 (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

Katalognummer: B13041107
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: GHBOXTGMSHFFIG-OIBJUYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a fluorinated aromatic ring and an amino alcohol moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate fluorinated aromatic compound.

    Reduction: The aromatic compound undergoes reduction to introduce the amino group.

    Chiral Resolution: The resulting mixture is resolved into its enantiomers to obtain the (1S,2S) configuration.

    Final Steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s chiral nature allows it to interact selectively with these targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol: A similar compound with a different position of the fluorine atom.

    (1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol: A compound with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI-Schlüssel

GHBOXTGMSHFFIG-OIBJUYFYSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)F)[C@@H]([C@H](C)O)N

Kanonische SMILES

CC1=C(C=C(C=C1)F)C(C(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.